
1,3-Diazacycloundecane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazacycloundecane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in the ring structure imparts distinctive reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diazacycloundecane-2-thione can be synthesized through various synthetic routes. One common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate, which then undergoes cyclization to yield the desired compound . Another approach involves the use of β-chlorovinyl aldehydes as starting materials in a multicomponent reaction, where the aldehyde reacts with ammonia, sodium hydrosulfide, and a second carbonyl compound to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazacycloundecane-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of nitrogen and sulfur atoms in its ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1,3-Diazacycloundecane-2-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Diazacycloundecane-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or interfering with enzyme-substrate interactions . Its ability to form stable complexes with metal ions also contributes to its biological activity and potential therapeutic effects .
Comparación Con Compuestos Similares
1,3-Diazacycloundecane-2-thione can be compared with other similar compounds, such as 1,3-thiazine-2-thiones and 1,3,5-thiadiazine-2-thiones . These compounds share similar ring structures and chemical properties but differ in the arrangement and types of atoms within the ring. The unique combination of nitrogen and sulfur atoms in this compound imparts distinct reactivity and stability, making it a valuable compound for various applications .
List of Similar Compounds
- 1,3-Thiazine-2-thiones
- 1,3,5-Thiadiazine-2-thiones
- 1,3-Dithiolane-2-thione derivatives
Propiedades
Número CAS |
75491-65-5 |
|---|---|
Fórmula molecular |
C9H18N2S |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
1,3-diazacycloundecane-2-thione |
InChI |
InChI=1S/C9H18N2S/c12-9-10-7-5-3-1-2-4-6-8-11-9/h1-8H2,(H2,10,11,12) |
Clave InChI |
KOECWMUURCTHHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCNC(=S)NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



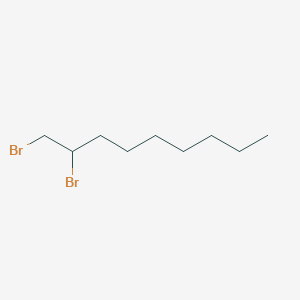
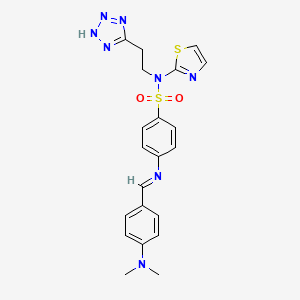
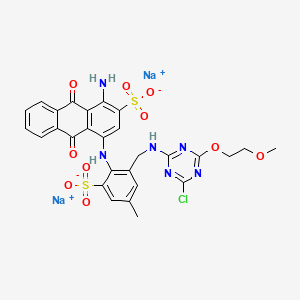
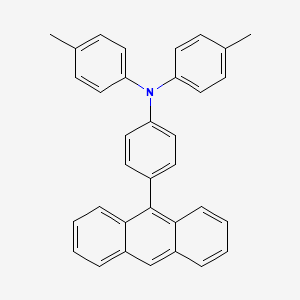
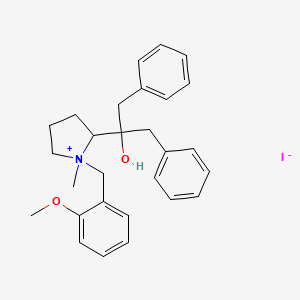
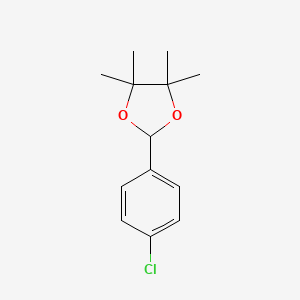


![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
